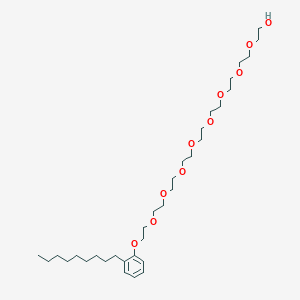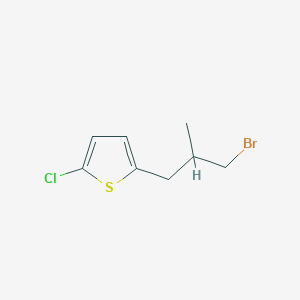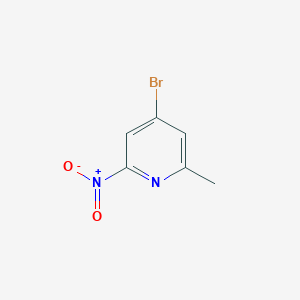
4-Bromo-2-methyl-6-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-methyl-6-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of pyridine, characterized by the presence of bromine, methyl, and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-6-nitropyridine typically involves multiple steps. One common method includes the following steps :
Condensation Reaction: Diethyl malonate reacts with an alkali metal to generate a salt, which is then reacted with a toluene solution of 2-chloro-4-nitropyridine. This condensation reaction is followed by decarboxylation under acidic conditions to obtain 2-methyl-4-nitropyridine.
Hydrogenation Reduction: The 2-methyl-4-nitropyridine undergoes hydrogenation reduction in the presence of a palladium on carbon (Pd/C) catalyst using methanol as a solvent. This step yields 2-methyl-4-aminopyridine.
Bromination: The 2-methyl-4-aminopyridine is first reacted with an acid to generate a salt. This salt is then cooled to -10 to 0°C, and bromine is added dropwise. Following this, a sodium nitrite water solution is added, and the pH of the solution is adjusted to alkalinity. The final product, this compound, is obtained through extraction, drying, and concentration.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 4-Bromo-2-methyl-6-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 4-Bromo-2-methyl-6-aminopyridine.
Oxidation: 4-Bromo-2-carboxy-6-nitropyridine.
科学研究应用
4-Bromo-2-methyl-6-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 4-Bromo-2-methyl-6-nitropyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, allowing the compound to modify biological molecules or act as a precursor in synthetic pathways.
相似化合物的比较
- 2-Bromo-6-methyl-4-nitropyridine
- 6-Bromo-2-methyl-3-nitropyridine
- 2-Bromo-5-nitropyridine
Comparison: 4-Bromo-2-methyl-6-nitropyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. For instance, the presence of the nitro group at the 6-position and the bromine at the 4-position can lead to different chemical behavior compared to other isomers. This unique arrangement can make it more suitable for certain applications, such as targeted synthesis in medicinal chemistry or specific industrial processes.
属性
分子式 |
C6H5BrN2O2 |
|---|---|
分子量 |
217.02 g/mol |
IUPAC 名称 |
4-bromo-2-methyl-6-nitropyridine |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(7)3-6(8-4)9(10)11/h2-3H,1H3 |
InChI 键 |
RLEPXCPOCFPDLK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


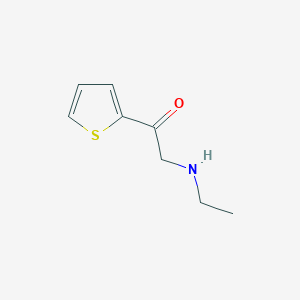
![(1S)-1-[4-(3-methylbutoxy)phenyl]ethanol](/img/structure/B13156713.png)
![2-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13156716.png)


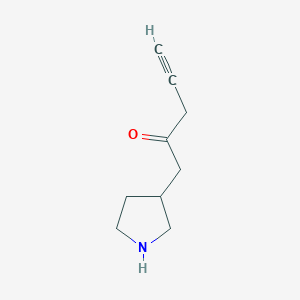
![5-Amino-3-[(2-methylbutoxy)methyl]pentanoic acid](/img/structure/B13156733.png)

